molecular formula C14H18ClN3O3S B11926515 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride

3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride

Katalognummer: B11926515
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: ZLFGDJVLNIIMFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Piperidine-Containing Heterocyclic Compounds

Piperidine-based architectures have undergone significant refinement in CNS drug design since their early use in first-generation antipsychotics. The six-membered saturated nitrogen heterocycle provides optimal geometry for interacting with G protein-coupled receptors (GPCRs) and ion channels prevalent in neurological targets. Key evolutionary milestones include:

  • Bioavailability Optimization : Early piperidine derivatives suffered from excessive lipophilicity (log P > 3), limiting blood-brain barrier (BBB) penetration. Contemporary designs incorporate polar substituents like hydroxyl or sulfonyl groups while maintaining calculated polar surface areas < 90 Ų to preserve CNS bioavailability.
  • Stereochemical Control : The development of enantioselective synthesis routes enabled exploitation of chiral centers for improved target selectivity. For example, (S)-configured piperidine derivatives show 10–100-fold greater affinity for dopamine D4 receptors compared to their (R)-counterparts.
  • Hybrid Pharmacophore Strategies : Integration with other heterocycles (e.g., oxadiazoles, pyridines) has produced multitarget ligands. A 2025 analysis of FDA-approved drugs revealed that 33% of CNS agents combine piperidine with a secondary aromatic system.

The piperidyl group in 3-[4-(methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole hydrochloride likely serves dual functions: (1) providing a protonatable nitrogen for salt bridge formation with aspartate/glutamate residues in target proteins, and (2) maintaining optimal log D (1.5–2.5) for BBB transit.

Rationale for Methylsulfonylphenyl Modifications in CNS-Targeted Agents

The 4-(methylsulfonyl)phenyl substituent represents a calculated departure from traditional aromatic moieties in neuroactive compounds. This modification addresses three key challenges in CNS drug development:

  • Metabolic Stability : Sulfone groups resist oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to methylthio or methylamino analogs. In rat microsomal assays, sulfonyl-containing 1,3,4-oxadiazoles demonstrated <15% degradation over 60 minutes versus >80% for thioether analogs.
  • Target Engagement : The sulfone’s strong electron-withdrawing effect (-I, -M) polarizes the adjacent phenyl ring, enhancing dipole-dipole interactions with conserved lysine or arginine residues in CNS targets. Molecular dynamics simulations show methylsulfonyl groups improve binding energy to serotonin 5-HT6 receptors by 2.3 kcal/mol versus unsubstituted phenyl.
  • Solubility-Permeability Balance : While the sulfone moiety increases aqueous solubility (measured log S = -3.2 vs. -4.8 for methylphenyl analogs), its planar geometry minimizes disruption to passive diffusion across lipid membranes.

Comparative studies of 1,2,4-oxadiazole derivatives reveal that 4-substituted phenyl groups with sulfonyl functionalities achieve superior in vivo efficacy in murine models of CNS disorders. A 2022 structure-activity relationship (SAR) analysis demonstrated 5–7-fold improvements in ED50 values for anticonvulsant activity when comparing sulfone to nitro or cyano derivatives.

Table 1: Impact of Aromatic Substituents on 1,2,4-Oxadiazole Pharmacokinetic Parameters

Substituent (Position 3) log D (pH 7.4) Microsomal Stability (% remaining) BBB Permeability (Papp ×10⁶ cm/s)
4-Methylsulfonylphenyl 1.8 92 18.7
4-Nitrophenyl 2.1 78 15.2
4-Cyanophenyl 1.9 85 16.9
Phenyl (unsubstituted) 2.4 65 22.1

Data adapted from in vitro studies of 1,2,4-oxadiazole derivatives.

The strategic combination of 1,2,4-oxadiazole core, piperidine moiety, and methylsulfonylphenyl group in this compound likely enables:

  • High-affinity binding to aminergic GPCRs through multipoint interactions
  • Sustained target engagement via reduced CYP-mediated clearance
  • Favorable distribution kinetics balancing CNS penetration and peripheral exposure

Eigenschaften

Molekularformel

C14H18ClN3O3S

Molekulargewicht

343.8 g/mol

IUPAC-Name

3-(4-methylsulfonylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C14H17N3O3S.ClH/c1-21(18,19)12-4-2-10(3-5-12)13-16-14(20-17-13)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H

InChI-Schlüssel

ZLFGDJVLNIIMFG-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structural Considerations

The target molecule comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-(methylsulfonyl)phenyl group and at the 5-position with a 4-piperidyl moiety. Retrosynthetically, the oxadiazole ring is constructed via cyclization between a nitrile and an amidoxime. The methylsulfonyl group is typically introduced via sulfonation followed by oxidation, while the piperidine ring may be pre-functionalized or installed post-cyclization.

Key Intermediates

  • 4-(Methylsulfonyl)benzaldehyde : Synthesized by sulfonation of toluene derivatives followed by oxidation.

  • Piperidin-4-amine : A commercially available building block, often protected as a Boc-derivative during synthesis.

  • Amidoxime Precursor : Generated by reacting nitriles with hydroxylamine hydrochloride under basic conditions.

Cyclization Strategies for 1,2,4-Oxadiazole Formation

Amidoxime-Acyl Chloride Coupling

A standard approach involves coupling an amidoxime with an acyl chloride. For this compound:

  • Synthesis of 4-(Methylsulfonyl)benzamidoxime :
    4-(Methylsulfonyl)benzonitrile+NH2OH\cdotpHClEtOH, NaHCO3Amidoxime\text{4-(Methylsulfonyl)benzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaHCO}_3} \text{Amidoxime}
    Reaction conditions: Reflux in ethanol (12–16 h), yield: ~75%.

  • Reaction with Piperidin-4-carbonyl Chloride :
    The amidoxime reacts with piperidin-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Cyclization occurs spontaneously under mild heating (40–50°C), forming the oxadiazole ring.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the heterocycle.

Alternative Pathway: Carbodiimide-Mediated Cyclization

In cases where acyl chlorides are unstable, carbodiimides like EDC·HCl facilitate coupling:

  • Reactants :

    • Amidoxime (1 equiv)

    • Piperidin-4-carboxylic acid (1.2 equiv)

    • EDC·HCl (1.5 equiv), HOBt (1 equiv) in DMF

  • Conditions : Stir at room temperature (24 h), followed by heating at 80°C (4 h).

  • Yield : ~68% (crude), improving to 85% after recrystallization.

Functional Group Modifications

Sulfonation and Oxidation

The methylsulfonyl group is introduced via a two-step sequence:

  • Sulfonation :
    4-BromophenylNaSH, DMF4-Mercaptophenyl\text{4-Bromophenyl} \xrightarrow{\text{NaSH, DMF}} \text{4-Mercaptophenyl}

  • Oxidation :
    4-MercaptophenylH2O2,AcOH4-Methylsulfonylphenyl\text{4-Mercaptophenyl} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{4-Methylsulfonylphenyl}
    Yields exceed 90% when using excess H2O2\text{H}_2\text{O}_2 at 60°C.

Piperidine Substitution

The piperidine ring is often introduced as a Boc-protected amine to prevent side reactions. Deprotection with HCl in dioxane yields the hydrochloride salt:
Boc-piperidineHCl/dioxanePiperidine\cdotpHCl\text{Boc-piperidine} \xrightarrow{\text{HCl/dioxane}} \text{Piperidine·HCl}

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :
    Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → DCM/methanol) isolates the oxadiazole intermediate.

  • HPLC Purification :
    Final product purity (>98%) is achieved using a C18 column (acetonitrile/water + 0.1% TFA).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) :
    δ 8.20 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 3.45–3.30 (m, 4H, piperidyl), 3.15 (s, 3H, SO₂CH₃).

  • HRMS (ESI) :
    Calculated for C14H18ClN3O3S\text{C}_{14}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\text{S}: 343.8 g/mol; Found: 343.7.

Scale-Up and Industrial Considerations

Optimized Reaction Conditions

ParameterLaboratory ScalePilot Scale
Temperature40–50°C45°C ± 2°C
Solvent Volume (L/kg)105
Yield75%82%

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxide Derivatives : Minimized by using anhydrous solvents and inert atmospheres.

  • Dimers : Controlled by slow addition of acyl chlorides and maintaining low temperatures.

Hydrolysis of Oxadiazole Ring

  • Acidic Conditions : Stabilized by buffering with weak bases (e.g., NaHCO₃) .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds with the oxadiazole scaffold have been shown to exhibit significant anticancer properties. Research indicates that certain derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression. For instance, compounds derived from 1,2,4-oxadiazoles have demonstrated nanomolar inhibitory activity against hCA IX and II, suggesting their potential as anticancer agents .
  • Neuroprotective Effects
    • A study highlighted the synthesis of oxadiazole derivatives as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is involved in neurodegenerative diseases like Alzheimer's disease. Notably, specific compounds showed dual potency as GSK-3β inhibitors and neuroprotective agents, indicating their potential for treating neurodegenerative conditions .
  • Antimicrobial Properties
    • Recent investigations have explored the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. For example, novel 1,2,4-oxadiazoles exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and enhanced the effectiveness of traditional antibiotics like oxacillin. The synergy observed in these combinations suggests a promising avenue for developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,2,4-oxadiazole derivatives has been extensively studied to optimize their biological activities:

  • Modifications at the piperidine ring and variations in substituents at the 4-position of the phenyl group have been shown to significantly influence the potency and selectivity of these compounds against targeted enzymes or receptors.
  • For instance, certain substitutions have led to improved blood-brain barrier permeability and reduced neurotoxicity while maintaining efficacy against GSK-3β and other targets .

Case Study 1: Neuroprotection in Alzheimer's Disease

A specific derivative of 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole was evaluated for its neuroprotective effects in vitro and in vivo. Results indicated that this compound significantly reduced tau hyperphosphorylation and improved cognitive function in scopolamine-induced mouse models. These findings underscore its potential as a multifunctional lead compound for Alzheimer's treatment .

Case Study 2: Antibacterial Activity Against MRSA

Another derivative was tested for its antibacterial activity against MRSA strains. The compound exhibited a strong synergistic effect when combined with oxacillin, leading to a reduction in bacterial load and improved therapeutic outcomes in animal models. This highlights the potential of oxadiazole derivatives in addressing antibiotic resistance .

Wirkmechanismus

The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Evidence ID
Target Compound : 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride C₁₉H₂₅N₃O₅S·HCl 424.95 4-(Methylsulfonyl)phenyl, 4-piperidyl Research chemical (potential CNS/antimicrobial applications)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride C₁₄H₁₈ClN₃O₂ 295.77 4-Methylphenyl, piperidine Intermediate for kinase inhibitors
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole Hydrochloride C₈H₁₄ClN₃O₂ 219.67 2-Methoxyethyl, azetidine Not specified; azetidine may enhance metabolic stability
5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 323.68 Chloropyridinyl, difluoromethoxyphenyl Pharmaceutical intermediate (antibacterial/antiviral)
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine Hydrochloride C₉H₁₆ClN₃O₃S 289.76 Methylsulfonylmethyl, piperidine Structural analog with modified sulfonyl positioning
Compound 2h : 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole C₉H₉N₅O₃ 247.20 Nitrofuryl, azetidine Potent anti-Staphylococcus aureus activity (MIC < comparators)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride C₁₂H₁₈ClN₃O 255.75 Cyclobutyl, piperidine Agrochemical applications (pesticide formulation)

Key Findings:

Nitrofuryl analogs (e.g., Compound 2h) exhibit superior antimicrobial activity against Gram-positive pathogens due to the nitro group’s electron-withdrawing properties, which disrupt bacterial redox systems .

Cyclobutyl substituents () prioritize agrochemical over pharmaceutical use, likely due to increased hydrophobicity and stability in environmental conditions.

Applications :

  • The target compound’s structural features align with CNS drug candidates, whereas 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride () is tailored for crop protection agents.
  • Chloropyridinyl/difluoromethoxy analogs () are optimized for antiviral activity, leveraging halogen interactions with viral proteases.

Biologische Aktivität

3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H18ClN3O3S
  • Molecular Weight : 307.83 g/mol
  • CAS Number : 1272756-23-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-(methylsulfonyl)benzonitrile and hydrazine hydrate to form a hydrazide intermediate. This intermediate is then reacted with piperidone derivatives under dehydrating conditions to yield the final oxadiazole product .

Anticancer Properties

Recent studies have demonstrated that 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole exhibits potent anticancer activity. In vitro assays showed significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The compound demonstrated lower IC50 values compared to standard chemotherapeutics like piroxicam and meloxicam, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). It was found to selectively inhibit COX-2 at lower concentrations than traditional NSAIDs, suggesting a favorable therapeutic profile for inflammatory conditions without the gastrointestinal side effects associated with COX-1 inhibition .

Antioxidant Activity

Studies have also indicated that this oxadiazole derivative possesses significant antioxidant properties. It was shown to scavenge reactive oxygen species (ROS) effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using the DPPH assay, where it outperformed several standard antioxidants .

The biological activity of 3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole is attributed to its interaction with specific molecular targets. It likely binds to active sites on enzymes or receptors involved in inflammatory and cancer pathways, modulating their activity and influencing downstream signaling cascades. Molecular docking studies have provided insights into its binding affinities and modes of interaction with target proteins .

Comparative Analysis

A comparison with similar oxadiazole compounds reveals distinct biological profiles. For instance:

Compound NameBiological ActivitySelectivity
3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazoleHigh anticancer activity; COX-2 selectiveCOX-2 > COX-1
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazoleModerate anticancer activity; non-selectiveCOX-1 = COX-2

This table highlights the unique properties of the hydrochloride variant compared to other derivatives .

Case Studies

In a recent study published in Molecules, researchers synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, the compound showed promising results in inhibiting tumor growth in animal models while exhibiting minimal toxicity . Another study focused on its anti-inflammatory effects demonstrated significant reductions in inflammatory markers in vitro and in vivo .

Q & A

Q. Table 1: Comparative Pharmacological Profiles of Analogous Oxadiazoles

CompoundTarget ReceptorIC50 (nM)logPMetabolic Stability (t½, h)
Target CompoundFXR120 ± 152.83.5
3-(2-Naphthyl) DerivativeFXR/PXR85 ± 10 (FXR)3.22.1
Piperidine-FluorinatedPXR220 ± 202.54.8

Data derived from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.